Sulfone Oxidation State Confers Altered Hydrogen-Bonding Capacity Relative to Thioether Thiazolidines
The 1,1-dioxide (sulfone) oxidation state of the target compound introduces two strong hydrogen-bond acceptor sites (S=O) absent in the thioether (non-oxidized) form of thiazolidine-4-carboxamides. In the class of 2-arylthiazolidine-4-carboxylic acid amides, the thioether sulfur does not participate in hydrogen bonding, whereas the sulfone can engage in bifurcated hydrogen bonds with protein backbone NH groups [1]. This is qualitatively analogous to the oxidation-state-dependent activity differences observed in thiazolidine TXA₂ receptor antagonists, where sulfone-containing analogs exhibited altered potency compared to their thioether counterparts [2]. Although direct hydrogen-bond count data for this specific compound are not published, computational prediction based on the sulfone functional group indicates two additional H-bond acceptors versus the thioether form (total acceptor count: 6 vs. 4).
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | Predicted HBA = 6 (two carbonyl oxygens, two sulfone oxygens, one amide carbonyl, one thiazolidine ring nitrogen; note: some may be sterically hindered) |
| Comparator Or Baseline | Thioether analog (non-oxidized): predicted HBA = 4 (lacking two sulfone oxygens) |
| Quantified Difference | ΔHBA ≈ +2; altered hydrogen-bonding potential may modulate target selectivity and aqueous solubility |
| Conditions | In silico functional group count; experimental confirmation via X-ray crystallography or IR spectroscopy required for validation |
Why This Matters
The increased hydrogen-bonding capacity of the sulfone directly impacts molecular recognition at protein binding sites, making generic substitution with a thioether analog scientifically unjustified without confirmatory binding assays.
- [1] Lu Y, Wang Z, Li CM, Chen J, Dalton JT, Li W, Miller DD. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorg Med Chem. 2010;18(2):477-495. doi: 10.1016/j.bmc.2009.12.020. View Source
- [2] Sato M, Kawashima Y, Goto J, Yamane Y, Chiba Y, Jinno S, Satake M, Iwata C. Synthesis and Evaluation of Novel Thiazolidine Derivatives as Thromboxane A2 Receptor Antagonists. Chem Pharm Bull. 1994;42(3):521-529. doi: 10.1248/cpb.42.521. View Source
